Bienvenue dans la boutique en ligne BenchChem!

Taladegib hydrochloride

Hedgehog pathway Drug resistance Medulloblastoma

Taladegib hydrochloride is the only SMO antagonist with dual oncology/IPF clinical validation (Phase 2a). Its distinct binding mode retains potency against the vismodegib-resistant D473H SMO mutant, making it the essential tool compound for acquired resistance studies. Preferred for Ptch+/- p53-/- medulloblastoma in vivo models and Smoothened structural biology. Do not substitute with other SMO inhibitors—ensure translational relevance in your Hedgehog pathway research.

Molecular Formula C26H25ClF4N6O
Molecular Weight 549.0 g/mol
CAS No. 1258861-21-0
Cat. No. B8302734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaladegib hydrochloride
CAS1258861-21-0
Molecular FormulaC26H25ClF4N6O
Molecular Weight549.0 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F.Cl
InChIInChI=1S/C26H24F4N6O.ClH/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2;/h3-9,12,15,17H,10-11,13-14H2,1-2H3;1H
InChIKeyZULPZIIPOBSSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taladegib Hydrochloride (CAS 1258861-21-0): A Differentiated Smoothened Antagonist for Hedgehog Pathway Research


Taladegib hydrochloride (developmental code LY-2940680) is a potent, orally bioavailable small molecule antagonist of the Smoothened (SMO) receptor, a key signal transducer in the Hedgehog (Hh) signaling pathway [1]. Dysregulation of this pathway is implicated in various cancers, including basal cell carcinoma (BCC) and medulloblastoma, as well as fibrotic diseases [2]. Taladegib distinguishes itself from other SMO antagonists through its distinct binding interaction with the SMO receptor, a property with critical implications for addressing drug-resistant mutations, and a unique clinical development trajectory that includes advanced trials for idiopathic pulmonary fibrosis (IPF) [3][4][5].

Why Taladegib Hydrochloride (CAS 1258861-21-0) Cannot Be Substituted by Other SMO Antagonists in Critical Assays


The Hedgehog pathway inhibitor class is not a monolith. Despite sharing a nominal target, the Smoothened (SMO) receptor, distinct antagonists exhibit significant variations in their binding modes, resistance profiles, and pharmacokinetic properties. This heterogeneity is directly evidenced by the emergence of specific SMO mutations (e.g., D473H) that confer clinical resistance to first-generation inhibitors like vismodegib [1]. Consequently, assuming functional interchangeability between vismodegib, sonidegib, glasdegib, and taladegib is a critical scientific error, particularly when investigating resistance mechanisms or conducting in vivo efficacy studies in models harboring resistant mutations [2]. Taladegib's unique binding mode translates into a distinct activity profile against these clinically relevant mutants, making it a non-substitutable tool compound for specific research contexts.

Quantitative Differentiation of Taladegib Hydrochloride (CAS 1258861-21-0) Against Key Comparators


Potency Against Clinically Relevant Vismodegib-Resistant D473H Mutant Smoothened

Taladegib maintains potent inhibitory activity against the SMO-D473H mutant, a mutation identified in patients who developed resistance to the first-generation SMO antagonist vismodegib. This contrasts sharply with vismodegib, which loses potency against this mutant [1].

Hedgehog pathway Drug resistance Medulloblastoma Basal cell carcinoma Smoothened mutant

Differentiated Cellular Potency in SMO-Dependent Gli-luciferase Reporter Assay

In a direct comparison within the same study, Taladegib (LY-2940680) demonstrates a distinct potency profile in a SMO-dependent cellular assay compared to the approved drugs vismodegib and sonidegib, as well as other clinical candidates [1].

Hedgehog pathway SMO antagonist Cellular potency Gli-luciferase

In Vivo Efficacy in Spontaneous Medulloblastoma Model with Demonstrated Tumor Regression

Taladegib demonstrates significant in vivo efficacy in a clinically relevant transgenic mouse model of medulloblastoma (Ptch+/- p53-/-), a tumor type driven by aberrant Hedgehog signaling. Oral administration leads to improved survival and rapid tumor regression as measured by MRI [1].

Medulloblastoma In vivo efficacy Transgenic mouse model Tumor regression

Unique Binding Site on Smoothened Differentiates Taladegib from Other Antagonists

Structural biology studies reveal that taladegib binds to a distinct site on the Smoothened receptor, primarily engaging extracellular loops, which is fundamentally different from the binding mode of other antagonists like SANT-1, which binds within the transmembrane domain [1].

Smoothened receptor Binding mode Structural biology Resistance mechanisms

A Streamlined Synthesis Method Improving Sourcing Stability and Cost-Effectiveness

A patented synthetic route for taladegib has been developed that significantly reduces the number of steps and lowers production costs compared to earlier methods. This process eliminates unnecessary protection and deprotection steps, starting from a cheaper, commercially available material [1].

Chemical synthesis Process chemistry Procurement Cost of goods

Expanded Clinical Utility in Fibrotic Disease Beyond Oncology Applications

Taladegib (as ENV-101) is currently in Phase 2 clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive fibrotic interstitial lung disease (ILD) [1]. This is a distinct disease indication not shared by most other SMO antagonists, which are primarily focused on oncology [2].

Idiopathic pulmonary fibrosis IPF Fibrosis Clinical trials Drug repurposing

High-Value Application Scenarios for Taladegib Hydrochloride (CAS 1258861-21-0)


Investigating Acquired Resistance to First-Generation SMO Inhibitors in Hedgehog-Driven Cancers

Taladegib is the preferred tool compound for researchers studying the mechanisms of acquired resistance to vismodegib. Its retained potency against the clinically relevant SMO-D473H mutant [1] makes it essential for in vitro and in vivo models designed to evaluate second-line therapeutic strategies or understand the structural basis of drug resistance. Substituting another SMO antagonist would fail to address the specific resistance mutation and would yield non-translatable results.

Probing Smoothened Receptor Pharmacology and Unique Binding Modes

For structural biologists and pharmacologists investigating Smoothened receptor activation and inhibition, taladegib serves as a critical probe due to its distinct binding site, which is different from that of antagonists like SANT-1 [2]. It is the compound of choice for studies employing mutagenesis, molecular modeling, or advanced biophysical techniques aimed at mapping ligand-receptor interactions that dictate function and resistance.

Preclinical In Vivo Efficacy Studies in Hedgehog-Dependent Medulloblastoma Models

Taladegib is a well-validated compound for in vivo oncology studies, with demonstrated oral bioavailability and efficacy in the gold-standard Ptch+/- p53-/- transgenic mouse model of medulloblastoma . Its use in these models ensures that observed pharmacodynamic effects are due to on-target SMO inhibition, providing a reliable benchmark for evaluating new Hedgehog pathway inhibitors or combination therapies.

Research into the Hedgehog Pathway's Role in Fibrogenesis and Idiopathic Pulmonary Fibrosis (IPF)

With its advancement to Phase 2 clinical trials for IPF [3], taladegib is the most clinically relevant SMO antagonist for researchers investigating the role of Hedgehog signaling in fibrotic diseases. It is the only SMO antagonist in its class to have this dual oncology/fibrosis profile, making it uniquely suited for studies in pulmonary fibroblasts, organoid models of fibrosis, and in vivo models of pulmonary or hepatic fibrosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taladegib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.